5-Chloroquinolin-6-amine
Description
Significance of Quinoline (B57606) Scaffold Motifs in Academic and Industrial Applications
The quinoline motif is a privileged structure in medicinal chemistry and materials science. researchgate.net Its inherent chemical properties and the ability to functionalize it at various positions have led to the development of a vast library of derivatives with a wide spectrum of biological activities and material properties. researchgate.netresearchgate.net In the realm of medicine, quinoline-based compounds have been instrumental in the fight against various diseases. orientjchem.orgscispace.com For instance, they are central to the development of antimalarial drugs, with famous examples including chloroquine (B1663885) and mefloquine. rsc.org Furthermore, quinoline derivatives have shown significant promise as anticancer agents, exhibiting mechanisms such as inducing apoptosis and inhibiting angiogenesis. researchgate.netrsc.orgrsc.org The versatility of the quinoline scaffold also extends to its use in the creation of antibacterial, antiviral, anti-inflammatory, and antifungal agents. orientjchem.orgscispace.com
Beyond pharmaceuticals, the unique electronic and photophysical properties of quinoline systems have made them valuable in materials science. They are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and dyes. The ability to tune their properties through synthetic modifications allows for the creation of materials with specific and desirable characteristics.
Contextualization of Chloroaminoquinoline Architectures within Heterocyclic Chemistry
Within the broader family of quinoline derivatives, chloroaminoquinolines represent a particularly important subclass. Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structure, are fundamental in organic chemistry. wikipedia.orgpressbooks.pub Nitrogen-containing heterocycles are especially prevalent in biologically active molecules. tezu.ernet.in The introduction of both a chlorine atom and an amino group onto the quinoline framework significantly influences the molecule's electronic properties, reactivity, and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
5-chloroquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRMRECJKJDLBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613722 | |
| Record name | 5-Chloroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778516-03-3 | |
| Record name | 5-Chloroquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 5 Chloroquinolin 6 Amine Analogs
Nucleophilic Reactivity of the Aniline (B41778) Moiety (e.g., alkylation, acylation)
The aniline moiety, the amino group attached to the quinoline's benzene (B151609) ring, is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, leading to the formation of new chemical bonds. This reactivity is fundamental to the synthesis of a wide array of derivatives. smolecule.com
Alkylation and Acylation Reactions:
The amino group of quinoline (B57606) derivatives readily participates in alkylation and acylation reactions. smolecule.comresearchgate.net These reactions involve the introduction of alkyl or acyl groups, respectively, onto the nitrogen atom.
Alkylation: This process typically involves reacting the amine with an alkyl halide. The nitrogen's lone pair displaces the halide, forming a new carbon-nitrogen bond.
Acylation: Acylation is commonly achieved using acyl chlorides or acid anhydrides. savemyexams.comscispace.com The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.comsavemyexams.com This is followed by the elimination of a leaving group, such as a chloride ion, resulting in the formation of an amide. savemyexams.comscience-revision.co.uk These reactions are often vigorous. savemyexams.com
The reactivity of the aniline moiety can be influenced by the electronic properties of the quinoline ring system. The electron-withdrawing nature of the quinoline nucleus can decrease the nucleophilicity of the amino group compared to simpler anilines.
Electrophilic Character of the Halogenated Quinoline Nucleus
The quinoline ring system itself can undergo chemical transformations. While the electron-rich nature of the fused aromatic rings generally favors electrophilic substitution, the presence of the nitrogen atom and the chlorine substituent significantly influences the sites of reaction. Quinoline can participate in both nucleophilic and electrophilic substitution reactions. mdpi.comrsc.orgresearchgate.net
The halogenated quinoline nucleus of 5-chloroquinolin-6-amine is susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This is a key reaction for modifying the quinoline core. In SNAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group (in this case, the chlorine atom) and is activated by electron-withdrawing groups. The nitrogen atom in the quinoline ring acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack. nih.gov
The position of the chlorine atom at C5 and the amino group at C6 influences the regioselectivity of these reactions. The amino group, being an electron-donating group, can direct incoming electrophiles and modulate the reactivity of the quinoline ring towards nucleophiles.
Influence of Electronic and Steric Factors on Reaction Outcomes
The outcome of reactions involving this compound and its analogs is a delicate interplay of electronic and steric effects.
Electronic Effects:
Electron-donating and -withdrawing groups: The presence of electron-donating groups (like the amino group) on the aromatic ring generally increases the electron density, making the ring more reactive towards electrophiles and potentially less reactive in SNAr reactions. Conversely, electron-withdrawing groups (like the nitro group or the quinoline nitrogen itself) decrease electron density, favoring nucleophilic attack. fiveable.meresearchgate.net For instance, in SNAr reactions, electron-withdrawing substituents can stabilize the intermediate Meisenheimer complex, thus accelerating the reaction. researchgate.net
Basicity: The basicity of the amine is a crucial factor. Aliphatic amines are generally more basic than aromatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring in the latter. fiveable.me This reduced basicity also implies reduced nucleophilicity.
Steric Effects:
Steric hindrance: The size of substituents near the reaction center can significantly impact reactivity. scribd.comosti.gov Bulky groups can physically obstruct the approach of a nucleophile or an electrophile, slowing down or even preventing a reaction. scribd.com For example, the rate of nucleophilic addition to a carbonyl group is decreased by bulky substituents. masterorganicchemistry.com Tertiary amines, despite being more basic, can exhibit lower nucleophilicity due to steric hindrance. fiveable.me In the context of SNAr reactions, steric hindrance can affect the rate of formation of the intermediate complex. researchgate.net
The following table summarizes the general influence of these factors:
| Factor | Effect on Nucleophilicity of Aniline Moiety | Effect on Electrophilicity of Quinoline Nucleus (for SNAr) |
| Electronic | ||
| Electron-donating groups on quinoline ring | Decrease | Decrease |
| Electron-withdrawing groups on quinoline ring | Increase | Increase |
| Steric | ||
| Bulky substituents near amino group | Decrease | - |
| Bulky substituents near chlorine atom | - | Decrease |
Elucidation of Reaction Pathways and Intermediates
The "Element Effect" in nucleophilic aromatic substitution (SNAr) refers to the relative reactivity of different halogens as leaving groups. Generally, in SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, and the carbon-halogen bond is broken in a subsequent, faster step. researchgate.net
For haloquinolines, the reactivity order is often F > Cl > Br > I. This is because fluorine is the most electronegative halogen, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. fluorochem.co.uk The high reactivity of fluoro-substituted heteroaromatics in SNAr reactions is well-documented. nih.gov For example, 2-fluoropyridine (B1216828) is more reactive than 2-chloropyridine (B119429) towards nucleophiles. nih.gov
However, the nature of the nucleophile, the solvent, and the specific substitution pattern on the quinoline ring can influence this trend.
Nucleophilic addition-elimination reactions, such as the acylation of the aniline moiety, proceed through a two-step mechanism. savemyexams.comsavemyexams.comscience-revision.co.uk
Nucleophilic Addition: The nucleophile (the amine) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. science-revision.co.ukmasterorganicchemistry.com This step is often reversible. masterorganicchemistry.comlibretexts.org
Elimination: The leaving group is expelled from the tetrahedral intermediate, regenerating the carbonyl group and forming the final product. science-revision.co.uk
The following table illustrates the general steps in the acylation of an amine:
| Step | Description | Key Features |
| 1 | The lone pair on the nitrogen atom of the amine attacks the partially positive carbonyl carbon of the acyl chloride. The pi electrons of the C=O bond move to the oxygen atom. | Formation of a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. |
| 2 | The lone pair on the oxygen atom reforms the C=O double bond. | The chlorine atom is eliminated as a chloride ion. |
| 3 | A proton is lost from the nitrogen atom, often to another amine molecule, to form the neutral amide product and an ammonium (B1175870) salt. savemyexams.com | Neutralization of the product. |
Catalysts and reagents play a pivotal role in controlling the selectivity of reactions involving this compound and its analogs.
Catalysts: Transition metal catalysts, particularly those based on palladium, are widely used for C-N bond formation reactions, such as the Buchwald-Hartwig amination. acs.org These catalysts can enable reactions that are otherwise difficult or require harsh conditions. acs.org The choice of ligand coordinated to the metal center is crucial for achieving high yields and selectivity. acs.org For instance, the use of specific phosphine (B1218219) ligands like BINAP can significantly influence the efficiency of nickel-catalyzed amination of aryl chlorides. acs.org In some cases, simpler catalysts like DMAP (4-dimethylaminopyridine) can be effective for SNAr reactions. chim.it
Reagents: The choice of base is critical in many reactions. In SNAr reactions, a base is often required to deprotonate the nucleophile or to neutralize the acidic byproduct. nih.gov The nature of the solvent can also have a profound effect on reaction rates and selectivity. Polar aprotic solvents like DMF are often used for SNAr reactions.
By carefully selecting the catalyst, reagents, and reaction conditions, chemists can direct the reaction towards a specific desired product, a concept known as chemoselectivity. For example, in the palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116), the choice between a monodentate (PPh₃) and a bidentate (XantPhos) phosphine ligand, along with the carbon monoxide pressure, determines whether the major product is a quinoline-6-glyoxylamide or a quinoline-6-carboxamide. nih.gov
Advanced Computational and Theoretical Studies of Chloroaminoquinolines
Density Functional Theory (DFT) Applications in Electronic Structure Elucidation
DFT has proven to be a powerful tool for investigating the fundamental properties of 5-Chloroquinolin-6-amine. By solving the quantum mechanical equations that govern the behavior of electrons in the molecule, DFT can provide detailed insights into its geometry, vibrational modes, and electronic characteristics. rjptonline.orgresearchgate.net
The initial step in computational analysis is the optimization of the molecular geometry to find its most stable three-dimensional arrangement. mdpi.com For this compound, this process involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state. These calculations are often performed using hybrid functionals like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. dergipark.org.trresearchgate.net The optimized geometry reveals a planar quinoline (B57606) ring system. vulcanchem.com
Once the optimized geometry is obtained, vibrational analysis can be performed. This analysis predicts the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy. core.ac.uknih.gov The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the computational method. dergipark.org.truantwerpen.be The agreement between the scaled theoretical frequencies and the experimental spectra helps to validate the computational model and allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C=N stretching, and the wagging of the amino group. core.ac.ukmdpi.com For instance, the C-Cl stretching mode for similar chloroquinoline derivatives is typically observed in the 850–550 cm⁻¹ region. arabjchem.org
A representative comparison of calculated and experimental vibrational frequencies for a related compound, 6-chloroquinoline, highlights the utility of this approach. dergipark.org.tr
Table 1: Selected Calculated Vibrational Frequencies for a Chloroquinoline Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H stretching | 3010–3072 | 3006–3070 |
| C-H in-plane bending | 1000–1300 | 1000–1300 |
| C-H out-of-plane bending | 750–1000 | 750–1000 |
Data adapted from a study on 6-chloroquinoline. dergipark.org.tr
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ijarset.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. ajchem-a.comajchem-a.com A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. ijarset.com
For chloroaminoquinolines, FMO analysis reveals how the electronic properties are influenced by the substituents on the quinoline core. rsc.org The chlorine atom and the amino group, with their electron-withdrawing and electron-donating properties respectively, significantly modulate the energies of the HOMO and LUMO.
From the HOMO and LUMO energies, several molecular reactivity descriptors can be calculated to quantify the chemical behavior of this compound. osti.govijres.org These descriptors provide a quantitative basis for comparing its reactivity with other molecules.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. researchgate.net
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. researchgate.net Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability. ijarset.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ -(EHOMO + ELUMO)/2). researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Data and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 2.3 |
| Chemical Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 2.66 |
These values are illustrative and would need to be calculated specifically for this compound using DFT.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are susceptible to electrophilic and nucleophilic attack. uantwerpen.beavogadro.cc The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to attack by electrophiles, while blue represents regions of low electron density (positive potential), which are attractive to nucleophiles. ijarset.comajchem-a.com Green and yellow represent intermediate potential values. ijarset.com
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the amino group, reflecting their lone pairs of electrons and their ability to act as hydrogen bond acceptors. nih.gov The hydrogen atoms of the amino group and the aromatic protons would exhibit positive potential. The chlorine atom would also influence the charge distribution, creating a complex electrostatic landscape. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, including biological receptors. uantwerpen.be
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. mpg.de It helps to understand delocalization of electron density and intramolecular charge transfer (ICT) interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). arabjchem.org
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis) via Quantum Chemical Methods
Quantum chemical methods are also employed to predict the spectroscopic properties of this compound, which can aid in its experimental characterization. rjptonline.orgnih.gov
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. dergipark.org.trresearchgate.net These theoretical chemical shifts, when compared with experimental data, can help to confirm the molecular structure. dergipark.org.tr
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. rjptonline.orgdntb.gov.ua TD-DFT calculations can determine the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. mdpi.com This analysis provides insights into the electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. mdpi.com
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | Specific values for each proton |
| ¹³C NMR | Chemical Shift (ppm) | Specific values for each carbon |
| UV-Vis | λmax (nm) | ~250-350 nm (typical for quinolines) |
These are representative values and require specific calculations for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While DFT is excellent for studying the properties of a single, static molecule, molecular dynamics (MD) simulations are used to explore its dynamic behavior over time. nih.govmun.ca MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the study of its conformational flexibility and its interactions with other molecules, such as a biological target. sissa.itcecam.org
For this compound, MD simulations can be used for:
Conformational Analysis: To explore the different spatial arrangements (conformations) that the molecule can adopt due to the rotation around single bonds. This is particularly relevant for understanding how the molecule might fit into a binding pocket of a protein. vulcanchem.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Approaches for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are fundamental computational methodologies in medicinal chemistry. dergipark.org.tr These approaches aim to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities or properties. dergipark.org.trarabjchem.org The primary goal of QSAR/QSPR is to predict the characteristics of new, un-synthesized molecules, thereby saving resources and accelerating the discovery and development of novel therapeutic agents. dergipark.org.trarabjchem.org For chloroaminoquinoline derivatives, these predictive models are instrumental in understanding the structural requirements for desired biological effects, such as antimalarial or anticancer activity.
The core of QSAR/QSPR lies in the use of molecular descriptors, which are numerical values that characterize specific aspects of a molecule. tandfonline.comumn.edu These can range from simple physicochemical properties to complex 3D coordinates. By employing statistical techniques like Multiple Linear Regression (MLR), Genetic Algorithms (GA), and Partial Least Squares (PLS), researchers can build models that identify the most influential descriptors for a given biological activity. arabjchem.orgnih.gov A robust QSAR model is typically validated by its high correlation coefficient (r²), cross-validated squared correlation coefficient (q²), and external predictive ability (pred_r²). arabjchem.org
Research Findings in Chloroaminoquinoline Derivatives
Several QSAR and QSPR studies have been conducted on quinoline derivatives, providing valuable insights into the structural features that govern their biological activity.
One significant 2D-QSAR analysis was performed on a series of side-chain modified 4-amino-7-chloroquinolines to determine the structural requirements for their antimalarial activity against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. arabjchem.org The study successfully developed statistically significant models using a combination of genetic algorithms and multiple linear regression (GA-MLR). arabjchem.org For the Dd2 strain, the best model showed a correlation coefficient (r²) of 0.9188 and a cross-validated coefficient (q²) of 0.8349. arabjchem.org For the HB3 strain, the model achieved an r² of 0.9024 and a q² of 0.8089. arabjchem.org These models demonstrate strong predictive ability, making them useful for designing more potent antimalarial analogues. arabjchem.org
Table 1: Antimalarial Activities of Side-Chain Modified 7-Chloro-4-aminoquinolines
| Compound ID | n | R | R' | IC50 (nM) Dd2 Strain | IC50 (nM) HB3 Strain |
| 4a | 2 | H | – | 129 | 29.2 |
| 4b | 3 | H | – | 56.3 | 27.3 |
| 4c | 4 | H | – | 170 | 72.5 |
| 4d | 5 | H | – | 103 | 46 |
| 4e | 6 | H | – | 269 | 82.8 |
| 5a | 2 | Et | – | 31.2 | 27.3 |
| 5b | 3 | Et | – | 28.1 | 21.2 |
| 5c | 4 | Et | – | 84.6 | 24.1 |
| 5d | 5 | Et | – | 43.4 | 15.7 |
| 5e | 6 | Et | – | 274 | 62.9 |
| 6a | 1 | Et | – | 128 | 187 |
| This table is adapted from a 2D-QSAR study on side-chain modified 4-amino-7-chloroquinolines and their antimalarial activities against chloroquine-resistant (Dd2) and chloroquine-sensitive (HB3) P. falciparum strains. arabjchem.org |
Another study focused on 5,8-quinolinequinone derivatives, which include structures like 6-amino-7-chloroquinoline-5,8-dione, investigated the relationship between electronic, hydrophobic, and global reactivity parameters and their anti-cancer and anti-inflammatory activities. dergipark.org.tr Using Density Functional Theory (DFT) calculations, the study found that properties such as the electrophilic index, ionization potential (IP), and the energy of the lowest unoccupied molecular orbital (ELUMO) were significant predictors of cytotoxic activity against HL-60 and T-cell leukemia cell lines. dergipark.org.tr Specifically, the anti-inflammatory activity was found to be strongly related to molecular hardness and softness. dergipark.org.tr
Furthermore, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to quinoline-based derivatives to elucidate their structural requirements for antimalarial activity. nih.gov These models correlate biological activity with steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov For a set of 37 quinoline derivatives, CoMFA and CoMSIA models showed good statistical significance with q² values of 0.70 and 0.69, respectively, and high predictive power for a test set of 12 compounds. nih.gov
The collective findings from these computational studies provide a robust framework for the predictive modeling of chloroaminoquinolines. They highlight the key molecular descriptors and structural features that can be modulated to enhance specific biological activities, guiding the rational design of new and more effective compounds.
Table 2: Summary of Selected QSAR Models for Chloroquinoline Derivatives
| Model Type | Target Activity | Key Descriptors/Fields | Statistical Significance | Reference |
| 2D-QSAR (GA-MLR) | Antimalarial (Dd2 strain) | Physicochemical properties | r² = 0.9188, q² = 0.8349, pred_r² = 0.7258 | arabjchem.org |
| 2D-QSAR (SW-MLR) | Antimalarial (HB3 strain) | Physicochemical properties | r² = 0.9024, q² = 0.8089, pred_r² = 0.7463 | arabjchem.org |
| 3D-QSAR (CoMFA) | Antimalarial | Steric, Electrostatic | q² = 0.70, r² = 0.80, pred_r² = 0.63 | nih.gov |
| 3D-QSAR (CoMSIA) | Antimalarial | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor | q² = 0.69, r² = 0.79, pred_r² = 0.61 | nih.gov |
| 2D-QSAR | Anticancer (HL60) | Electrophilic index, IP, ELUMO | Correlation between descriptors and pIC50 values | dergipark.org.tr |
| 2D-QSAR | Anti-TB | Van der Waals volume, Electron density, Electronegativity | R² = 0.83 | nih.gov |
Medicinal Chemistry and Pharmacological Applications of 5 Chloroquinolin 6 Amine Derivatives
Quinoline (B57606) as a Pivotal Pharmacophore in Drug Discovery
Quinoline, a fused heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org First isolated from coal tar in 1834, this nitrogen-containing aromatic compound is the core structure of many natural alkaloids and synthetic molecules with a broad spectrum of pharmacological activities. rsc.org Its versatile nature allows for the synthesis of a vast number of derivatives, which have shown potential as anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral agents. nih.govrsc.org
The quinoline scaffold's significance in drug discovery stems from its ability to serve as a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.govbenthamdirect.com The structural rigidity and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, allow quinoline derivatives to interact with various biological targets, including enzymes and receptors. bohrium.comchemrj.org Modifications and substitutions at different positions on the quinoline ring can significantly modulate the pharmacological efficacy of the resulting compounds. rsc.org Consequently, numerous quinoline-based drugs are used clinically, such as chloroquine (B1663885) (antimalarial), ciprofloxacin (B1669076) (antibacterial), and camptothecin (B557342) (anticancer), with many more candidates currently under investigation. nih.govrsc.org The continuous exploration of quinoline chemistry provides a pathway for the development of novel therapeutic agents to address unmet medical needs. nih.govbohrium.com
In Vitro and In Vivo Assessment of Biological Activities
The biological potential of quinoline derivatives, including those based on the 5-Chloroquinolin-6-amine structure, is extensively evaluated through a variety of in vitro and in vivo assays. These studies are crucial for determining the spectrum of activity, potency, and mechanisms of action of newly synthesized compounds.
Quinoline derivatives are a well-established class of antimicrobial agents. rsc.org The incorporation of a chlorine atom into the quinoline structure, as in this compound, can enhance bioavailability and interaction with biological targets, making such compounds valuable for the development of new antimicrobial drugs. chemshuttle.com Research has demonstrated that various chloro-substituted quinoline derivatives possess a broad spectrum of activity against bacteria and fungi. mdpi.comresearchgate.net
Derivatives of quinoline have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, novel quinoline derivatives have been developed as broad-spectrum antibacterial agents, showing activity against strains like Escherichia coli and Pseudomonas aeruginosa. mdpi.com
Specific research on chloro-substituted quinolines highlights their potential. A series of 8-(1-alkyl/alkylsulphonyl/alkoxycarbonyl-benzimidazol-2-ylmethoxy)-5-chloro quinoline derivatives exhibited promising antibacterial activity, particularly against Salmonella typhimurium and Staphylococcus aureus. researchgate.net Similarly, newly synthesized 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine derivatives were screened for their in vitro antibacterial activity, with some compounds showing potential. researchgate.net Another study focused on α-aminophosphonates bearing a quinoline moiety, which showed moderate inhibitory activities against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial activity of some quinoline derivatives is summarized in the table below.
| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Quinoline-coupled hybrid 5d | S. aureus RN4220 | 0.125 | mdpi.com |
| Quinoline-coupled hybrid 5d | E. coli ATCC 25922 | 8 | mdpi.com |
| 5-aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-ones | S. aureus | 6.25 | researchgate.net |
| 5-aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-ones | E. coli | 6.25 | researchgate.net |
| α-aminophosphonate 9g | S. aureus ATCC 29213 | 1 | nih.gov |
| α-aminophosphonate 10k | E. coli ATCC 25922 | 0.5 | nih.gov |
The antifungal potential of quinoline derivatives has also been a subject of significant research. researchgate.net Studies have shown that specific structural modifications, including halogenation, can lead to potent antifungal agents. mdpi.com For example, a series of novel 5-arylidene-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl) thiazolidin-4-ones were synthesized and evaluated for their antimicrobial activity. mdpi.com One compound in this series, featuring a chloro group on a phenyl ring, demonstrated potent antifungal activity against Candida albicans and Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL, and against Aspergillus clavatus with an MIC of 62.5 µg/mL. mdpi.com
Other research has also confirmed the antifungal properties of chloro-quinoline derivatives. Some 8-(1-alkyl/alkylsulphonyl/alkoxycarbonyl-benzimidazol-2-ylmethoxy)-5-chloro quinoline derivatives displayed good activity against Aspergillus niger. researchgate.net Furthermore, certain α-aminophosphonates incorporating a quinoline structure exhibited excellent antifungal inhibition, with MIC values ranging from 0.25 to 32 μg/mL against tested fungal strains. nih.gov
| Compound/Derivative Class | Fungal Strain | Activity (MIC in µg/mL) | Reference |
| 5-arylidene-thiazolidin-4-one derivative | C. albicans | 100 | mdpi.com |
| 5-arylidene-thiazolidin-4-one derivative | A. niger | 100 | mdpi.com |
| 5-arylidene-thiazolidin-4-one derivative | A. clavatus | 62.5 | mdpi.com |
| α-aminophosphonate 9c | C. albicans ATCC 10231 | 0.25 | nih.gov |
| α-aminophosphonate 9h | A. fumigatus ATCC 204305 | 0.5 | nih.gov |
The quinoline scaffold is the foundation for some of the most important antimalarial drugs, most notably chloroquine. rsc.org The mechanism of action for many 4-aminoquinoline (B48711) antimalarials involves their accumulation in the acidic food vacuole of the Plasmodium parasite. nih.gov Inside the vacuole, the parasite digests host hemoglobin, releasing large amounts of toxic free heme (ferriprotoporphyrin IX). asm.org The parasite detoxifies this heme by crystallizing it into an inert substance called hemozoin. asm.org
Quinoline-based drugs, particularly chloroquine and its analogues, are thought to inhibit this hemozoin crystallization process. nih.govasm.org By binding to heme, they prevent its incorporation into the growing hemozoin crystal, leading to a buildup of toxic free heme that ultimately kills the parasite. asm.org A strong correlation has been observed between the potency of hemozoin inhibition and the cytostatic antiplasmodial activity for a series of chloroquine analogues. asm.orgnih.govresearchgate.net Derivatives of 6-Chloroquinolin-4-amine have demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum. The hybridization of the quinoline moiety with other pharmacophores, such as sulfonamides or pyrimidines, has also yielded compounds with significant hemozoin inhibition and potent antimalarial activity in vitro. mdpi.com
The quinoline scaffold is a significant pharmacophore in the development of anticancer agents. bohrium.comekb.eg Quinoline derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest. bohrium.comarabjchem.org
Chloroquine and its derivatives, initially developed as antimalarials, have been repurposed and investigated for their anticancer properties. nih.gov Studies have shown that chloroquine analogues can exhibit cytotoxic activity against various cancer cell lines. nih.gov For example, novel chloroquine analogues have been tested for their cytotoxic activity against the HeLa cervical cancer cell line using the MTT assay. nih.gov
Research into other substituted quinolines has revealed potent cytotoxic activities. A series of 8-hydroxyquinoline-5-sulfonamides were tested against human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines. mdpi.com One derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, showed high activity against all three cancer lines, with efficacy comparable to the standard drugs cisplatin (B142131) and doxorubicin. mdpi.com This highlights that specific substitutions on the quinoline ring are crucial for biological activity. mdpi.com Furthermore, compounds like 6-Amino-7-Chloroquinoline-5,8-Dione are investigated as potential anticancer agents due to their ability to interfere with DNA replication and cell division. ontosight.ai
| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c ) | C-32 (melanoma) | 10.1 ± 0.6 | mdpi.com |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c ) | MDA-MB-231 (breast cancer) | 16.2 ± 1.1 | mdpi.com |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c ) | A549 (lung cancer) | 14.8 ± 0.9 | mdpi.com |
| Cisplatin (Reference) | C-32 (melanoma) | 11.2 ± 0.8 | mdpi.com |
| Doxorubicin (Reference) | MDA-MB-231 (breast cancer) | 14.7 ± 1.2 | mdpi.com |
| Doxorubicin (Reference) | A549 (lung cancer) | 13.9 ± 1.1 | mdpi.com |
Anticancer Potential and Cytotoxicity Studies
Induction of Apoptosis and Cell Cycle Modulation
Certain Schiff base derivatives incorporating the 5-chloroquinoline (B16772) scaffold have shown notable anticancer properties by inducing apoptosis and modulating the cell cycle. For instance, a compound synthesized from 5-chloro-6-aminoquinoline and 4-(diethylamino)salicylaldehyde (B93021) has been observed to trigger apoptosis in MCF-7 breast cancer cells. This induction of programmed cell death is a critical mechanism for eliminating cancerous cells. Furthermore, studies have indicated that some derivatives can cause cell cycle arrest, preventing the proliferation of cancer cells. This is often achieved by interfering with the proteins that regulate cell division.
Inhibition of Cell Migration and Angiogenesis
The metastatic spread of cancer is highly dependent on cell migration and the formation of new blood vessels, a process known as angiogenesis. Research into novel 1,2,3-triazole-quinoline hybrids has demonstrated their potential to inhibit these crucial pathways. Specifically, certain derivatives have shown the ability to impede the migration of cancer cells, thereby limiting their capacity to invade surrounding tissues and metastasize to distant organs. Additionally, these compounds have been found to interfere with the angiogenic process, which is essential for supplying tumors with the nutrients and oxygen required for their growth.
Anti-HIV Integrase Activity
The global fight against HIV/AIDS has spurred the search for novel therapeutic agents that can target different stages of the viral life cycle. One crucial enzyme for HIV replication is integrase, which facilitates the integration of the viral genome into the host cell's DNA. Derivatives of this compound have been investigated for their ability to inhibit this enzyme. Studies have shown that certain quinoline-based compounds can effectively block the activity of HIV integrase, presenting a promising avenue for the development of new antiretroviral drugs.
Insecticidal and Anthelmintic Properties
Beyond human medicine, this compound derivatives have also demonstrated potential applications in agriculture and veterinary medicine. Research has explored their efficacy as insecticidal and anthelmintic agents. For example, certain novel quinoline derivatives have been synthesized and tested against the larval stage of the mosquito Aedes aegypti, a major vector for diseases such as dengue and Zika fever, showing significant larvicidal activity. This suggests their potential as a tool for vector control. Similarly, their activity against parasitic worms indicates a possible role in treating helminth infections in both humans and animals.
Antioxidant Activity and Reactive Oxygen Species Scavenging
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. The antioxidant potential of this compound derivatives has been a subject of investigation. Studies on novel quinoline derivatives have demonstrated their capacity to scavenge free radicals, thereby reducing oxidative stress. This antioxidant activity is often attributed to the electron-donating properties of the aminoquinoline core and associated substituents.
Structure-Activity Relationship (SAR) Studies in Halogenated Aminoquinoline Series
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For halogenated aminoquinolines, SAR studies have been instrumental in optimizing their therapeutic potential.
Research on 1,2,3-triazole-quinoline hybrids has revealed key SAR insights. For instance, the position and nature of the halogen substituent on the quinoline ring can significantly impact anticancer activity. The presence of a chlorine atom at the C5 position, as in this compound, has been shown to be favorable in many cases. Furthermore, the nature of the substituent on the triazole ring can modulate the compound's potency and selectivity. These studies guide the rational design of more effective and specific drug candidates.
| Compound Series | Key Structural Feature | Impact on Biological Activity |
| 1,2,3-Triazole-Quinoline Hybrids | Chlorine at C5 of quinoline | Often enhances anticancer activity |
| 1,2,3-Triazole-Quinoline Hybrids | Substituents on the triazole ring | Modulates potency and selectivity |
Elucidation of Molecular Mechanisms of Action and Target Engagement (e.g., DNA gyrase, FtsZ obstruction)
Understanding the precise molecular targets of a drug candidate is crucial for its development. For this compound derivatives, research has begun to elucidate their mechanisms of action at the molecular level.
In the context of their antibacterial properties, these compounds have been shown to target essential bacterial enzymes. One such target is DNA gyrase, a type II topoisomerase that is vital for bacterial DNA replication and repair. By inhibiting DNA gyrase, these quinoline derivatives can effectively halt bacterial growth.
Another identified target is the FtsZ protein, which is a key component of the bacterial cytoskeleton and plays a central role in cell division. By obstructing the function of FtsZ, certain this compound derivatives can prevent bacterial cell division, leading to cell death. This dual-targeting ability against both DNA gyrase and FtsZ makes these compounds attractive candidates for the development of new antibiotics, particularly in an era of growing antimicrobial resistance.
| Molecular Target | Function | Effect of Inhibition by this compound Derivatives |
| DNA Gyrase | Bacterial DNA replication and repair | Halts bacterial growth |
| FtsZ | Bacterial cell division | Prevents bacterial proliferation, leading to cell death |
Molecular Docking Studies for Protein-Ligand Interactions
Molecular docking is a pivotal computational method in drug discovery and medicinal chemistry, utilized to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. This in-silico technique provides critical insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For derivatives of chloro-quinoline amines, molecular docking has been instrumental in elucidating their mechanism of action, guiding lead optimization, and explaining structure-activity relationships (SAR) for various therapeutic targets.
While specific docking studies on this compound derivatives are not extensively detailed in the provided literature, numerous studies on isomeric chloro-quinoline scaffolds reveal common interaction patterns and highlight the potential of this chemical class. These studies demonstrate how the quinoline core and its substituents engage with the active sites of enzymes and receptors, offering a predictive framework for the binding behavior of this compound derivatives.
Docking Studies on Chloro-Quinoline Derivatives as Enzyme Inhibitors
Research into various isomers of chloro-quinoline has provided valuable data on their potential as enzyme inhibitors. These studies, while not directly on the 5-chloro-6-amino isomer, illustrate the binding modes that are crucial for inhibitory activity.
As HIV Reverse Transcriptase (RT) Inhibitors
Molecular docking has been employed to assess the binding affinity of quinoline derivatives within the allosteric site of HIV reverse transcriptase (HIV-RT), a key enzyme for viral replication. nih.gov In one study, a series of pyrimidine (B1678525) and pyrazoline derivatives of 2-chloroquinoline (B121035) were docked into the HIV-RT binding site (PDB: 4I2P). nih.govresearchgate.net The results indicated that these compounds could achieve strong binding affinities, with some exhibiting docking scores superior to standard drugs like rilpivirine (B1684574) and elvitegravir. nih.gov
Compound 4 (4-(4-bromophenyl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine) emerged as a particularly potent derivative with the highest docking score of -10.67 kcal/mol. nih.gov Its binding was stabilized by crucial hydrogen bond interactions with the amino acid residue LYS 101 and hydrophobic interactions with TRP 229. nih.gov Other derivatives in the series demonstrated hydrophobic interactions with key residues such as TYR 188 and PHE 227. nih.gov These findings underscore the importance of the quinoline moiety in occupying specific pockets within the enzyme's binding cavity. nih.gov
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |
| 4 | -10.67 | LYS 101, TRP 229 | Hydrogen Bond, Hydrophobic | nih.gov |
| 5 | -10.38 | LYS 101, TRP 229 | Hydrogen Bond, Hydrophobic | nih.gov |
| 6 | -10.19 | TYR 188, PHE 227 | Hydrophobic | nih.gov |
| 7 | -10.23 | LYS 101, TRP 229 | Hydrogen Bond, Hydrophobic | nih.gov |
| Rilpivirine (Standard) | -9.03 | - | - | nih.gov |
| Elvitegravir (Standard) | -8.51 | - | - | nih.gov |
As AKT1 Kinase Inhibitors
Derivatives of 2-chloroquinoline have also been evaluated as potential inhibitors of the human AKT1 kinase, a serine/threonine-protein kinase implicated in cancer. nih.gov A series of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives were synthesized and their inhibitory potential was assessed using docking simulations with the GOLD 5.2.2 software. nih.gov
The study found that compounds 3b (with a 6-Me substitution) and 3d (with a 6-OEt substitution) exhibited the highest inhibitory potency, with GOLD scores of 113.76 and 107.58, respectively. nih.gov The analysis of the binding mode revealed that the high affinity was due to the formation of strong hydrogen bonds with key residues Asn 49, Lys 220, Ser 157, and Arg 225. nih.gov Furthermore, significant pi-pi stacking interactions were observed between the quinoline moiety and residues such as Trp 76 and Tyr 224, highlighting that both hydrogen bonding and hydrophobic interactions are critical for effective inhibition. nih.gov
| Compound | GOLD Score | Key Interacting Residues | Type of Interaction | Reference |
| 3b (6-Me) | 113.76 | Asn 49, Lys 220, Ser 157, Arg 225, Trp 76 | Hydrogen Bond, Pi-Pi Stacking | nih.gov |
| 3d (6-OEt) | 107.58 | Asn 49, Lys 220, Ser 157, Arg 225, Trp 76 | Hydrogen Bond, Pi-Pi Stacking | nih.gov |
As COVID-19 Main Protease (Mpro) Inhibitors
In the search for antiviral agents, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were synthesized and docked against the COVID-19 main protease (Mpro, PDB: 6LU7). nih.govresearchgate.net The binding energies of the synthesized compounds ranged from -5.4 to -8.0 kcal/mol, which were comparable to the native ligand's binding energy of -8.1 kcal/mol. nih.govresearchgate.net The docking results suggested that these derivatives could effectively occupy the binding site of the viral enzyme. nih.gov Analysis of the docked poses showed that the compounds formed hydrogen bonds with crucial residues like LEU141, CYS145, and GLU166, which are essential for their potential inhibitory action. researchgate.net
| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |
| IIa | -6.7 | GLU166, LEU141 | Hydrogen Bond | researchgate.net |
| IIb | -7.2 | - | - | nih.gov |
| IIc | -8.0 | - | - | nih.gov |
| IId | -7.7 | - | - | nih.gov |
| Native Ligand | -8.1 | - | - | nih.gov |
Coordination Chemistry and Catalytic Applications of 5 Chloroquinolin 6 Amine and Its Derivatives
Synthesis and Characterization of Metal Complexes Featuring Chloroaminoquinoline Ligands
The synthesis of metal complexes using quinoline-based ligands is a significant area of research due to the versatile coordination capabilities of the quinoline (B57606) moiety. The nitrogen atom in the heterocyclic ring and the exocyclic amino group of ligands like 5-chloroquinolin-6-amine can act as potent donor sites for a variety of metal ions. The synthesis typically involves the reaction of a metal salt with the chloroaminoquinoline ligand in a suitable solvent, often under reflux conditions to facilitate complex formation.
Transition Metal Complexes (e.g., Copper(II), Platinum(II), Nickel(II))
The coordination chemistry of chloroaminoquinolines has been explored with several transition metals, leading to the formation of complexes with diverse geometries and properties.
Copper(II) Complexes: Copper(II) complexes with ligands derived from chloro- and amino-substituted quinolines have been successfully synthesized. For instance, the reaction of copper(II) salts like Cu(NO₃)₂·3H₂O or CuCl₂·2H₂O with quinoline-derived Schiff base ligands results in the formation of stable Cu(II) complexes. nih.govrsc.org Similarly, complexes have been prepared using [(7-chloroquinolin-4-yl)amino]acetophenones, where the ligand coordinates to the copper(II) center. The synthesis often involves refluxing a mixture of the copper salt and the ligand in a 1:2 molar ratio in a solvent like ethanol. nih.gov The resulting complexes can have different stoichiometries and coordination environments, such as [Cu(L)₂Cl₂] in the solid state. nih.gov The formation of these complexes is driven by the chelation effect, where the bidentate nature of the ligands leads to a thermodynamically stable product.
Platinum(II) Complexes: Platinum(II) complexes are of particular interest due to their applications in medicine. The synthesis of platinum(II) complexes with chloroquinoline derivatives, such as chloroquine (B1663885), has been reported. These syntheses can involve reacting a platinum(II) precursor, like K₂PtCl₄, with the quinoline-based ligand. ajol.info For example, platinum(II)-chloroquine complexes have been prepared and characterized, demonstrating the ability of the quinoline nitrogen to coordinate to the platinum center. nih.gov The synthesis of other platinum(II) complexes often involves the use of phosphine (B1218219) co-ligands to stabilize the complex. nih.govfrontiersin.org The resulting complexes can exhibit square planar geometry, which is characteristic of Pt(II) ions. ajol.info
Nickel(II) Complexes: Nickel(II) readily forms complexes with N-donor ligands, including those derived from aminoquinolines. The synthesis of nickel(II) complexes can be achieved by reacting a nickel(II) salt, such as nickel nitrate (B79036) hexahydrate, with the quinoline-based ligand in an appropriate solvent. frontiersin.org For example, square planar nickel(II) complexes have been synthesized using amino-azo-quinoline ligands. nih.gov In other instances, nickel(II) complexes with quinoline-phosphine ligands have been prepared, which are active in catalysis. researchgate.net The geometry of these complexes can vary from square planar to octahedral, depending on the coordination number and the nature of the ligands involved. researchgate.netrsc.org For example, a mononuclear octahedral system was formed with a ligand derived from L-phenylalanine, while a trinuclear complex resulted from a ligand derived from L-tyrosine under similar conditions. nih.gov
Structural and Electronic Properties of Metal-Ligand Adducts (e.g., EPR, UV-Vis, FTIR)
The characterization of these metal-ligand adducts is crucial to understanding their structure and bonding. A combination of spectroscopic techniques is typically employed for this purpose.
FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the functional groups involved in bonding to the metal ion are observed. For quinoline-based ligands, a key indicator of coordination is the shift in the C=N stretching vibration of the quinoline ring. For instance, in copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones, changes in the bands corresponding to the NH and C=O groups, as well as the appearance of new bands at lower frequencies assigned to M-N and M-O vibrations, confirm the coordination of the ligand to the metal center. nih.govsysrevpharm.org In nickel(II) complexes, shifts in the amide and C=N bands also indicate coordination. sysrevpharm.org
UV-Vis Spectroscopy: Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the complex and its geometry. The spectra of the complexes typically show bands arising from intra-ligand (π→π* and n→π*) transitions and d-d electronic transitions of the metal ion. bath.ac.ukresearchgate.net For copper(II) complexes, the d-d transitions often appear in the visible region and are indicative of the coordination geometry. nih.gov For example, a distorted tetrahedral geometry was suggested for a Cu(II) complex based on its electronic spectrum. nih.gov In nickel(II) complexes, the positions of the d-d bands can help distinguish between octahedral and square planar geometries. researchgate.net The UV-Vis spectra of platinum(II) complexes are also characterized by ligand-to-metal charge transfer (LMCT) bands in addition to d-d transitions. ajol.info
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Copper(II). The EPR spectra of Cu(II) complexes provide detailed information about the coordination environment and the nature of the metal-ligand bond. nepjol.info For a Cu(II) complex with a [(7-chloroquinolin-4-yl)amino]acetophenone ligand, the EPR spectrum was indicative of a distorted tetrahedral coordination geometry. nih.gov The g-values (giso, g||, and g⊥) obtained from the spectra are characteristic of the electronic ground state of the Cu(II) ion and can be used to assess the degree of covalency in the metal-ligand bonds. Online coupled EPR/UV-Vis techniques can even be used to monitor reactive radical species and copper complex intermediates during a reaction. nih.gov
Table 1: Spectroscopic Data for Selected Transition Metal Complexes with Quinoline-based Ligands This table presents representative data from studies on related compounds due to the limited availability of specific data for this compound complexes.
| Complex Type | Ligand Type | FTIR (cm⁻¹) Key Shifts | UV-Vis (λₘₐₓ, nm) Transitions | EPR Parameters |
|---|---|---|---|---|
| Copper(II) | [(7-chloroquinolin-4-yl)amino]acetophenone | ν(NH) shift, ν(C=O) shift, Appearance of ν(M-N) | ~259 (π→π), ~347 (n→π), d-d transitions in visible region | gᵢₛₒ ≈ 2.1658, indicative of distorted tetrahedral geometry nih.gov |
| Nickel(II) | Amino-azo-quinoline | Shifts in ν(C=N) and other ligand-based vibrations | Bands corresponding to square planar geometry | N/A (Diamagnetic) |
| Platinum(II) | Chloroquine/Phosphine | Shifts in quinoline ring vibrations | d-d transitions and LMCT bands | N/A (Diamagnetic) |
Application in Homogeneous Catalysis
Ligands based on the quinoline scaffold have proven to be highly effective in a range of homogeneous catalytic reactions. The electronic properties and steric bulk of the quinoline ring can be readily tuned by introducing substituents, thereby influencing the activity and selectivity of the metal catalyst.
Palladium-Catalyzed C-N Cross-Coupling Reactions Utilizing Quinoline-Based Ligands
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental transformations in organic synthesis for the formation of carbon-nitrogen bonds. The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. While specific studies utilizing this compound as a ligand in this context are not widely reported, related quinoline-based ligands have been employed. For instance, ligands incorporating a quinoline moiety can act as effective ancillary ligands in palladium-catalyzed amination of aryl chlorides and bromides. The quinoline nitrogen can coordinate to the palladium, influencing the electronic properties of the catalytic center and facilitating the reductive elimination step, which is often the rate-determining step of the catalytic cycle. The steric hindrance provided by the quinoline framework can also promote the formation of the active monoligated palladium species.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Amine Ligands
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely used for the synthesis of 1,2,3-triazoles. The reaction is typically accelerated by copper(I) species, which are often generated in situ from a copper(II) salt and a reducing agent. The role of ligands, particularly those containing amine donors, is crucial in stabilizing the active copper(I) catalyst and preventing its disproportionation or oxidation. Amine-containing ligands, including those derived from quinoline structures, can coordinate to the copper center, modulating its reactivity and enhancing the catalytic efficiency. The nitrogen atoms of the quinoline ring and the amino substituent could potentially form a chelate with the copper ion, creating a stable and highly active catalytic species for the cycloaddition reaction.
Other Metal-Mediated Transformations
Beyond C-N coupling and CuAAC reactions, metal complexes featuring quinoline-based ligands have been investigated in other catalytic transformations.
Ethylene Oligomerization: Nickel(II) complexes bearing N,P-bidentate ligands derived from 8-(diphenylphosphino)quinoline (B2888825) have shown good catalytic activities for the oligomerization of ethylene. researchgate.net These catalysts, when activated with a co-catalyst like methylaluminoxane (B55162) (MAO), can produce linear α-olefins, which are important industrial chemicals. The structure of the quinoline ligand plays a critical role in determining the activity and selectivity of the oligomerization process. researchgate.net
Atom Transfer Radical Addition (ATRA): Copper(II) complexes of quinoline-based ligands have been utilized as efficient photoredox catalysts for Atom Transfer Radical Addition (ATRA) reactions. rsc.org Under visible light irradiation, these complexes can effectively catalyze the addition of alkyl halides to alkenes, providing a green and efficient method for the formation of carbon-carbon bonds. The reaction proceeds via the light-induced reduction of Cu(II) to the active Cu(I) species. rsc.org
Table 2: Catalytic Applications of Metal Complexes with Quinoline-based Ligands This table summarizes applications found for related quinoline derivatives.
| Reaction Type | Metal | Ligand Type | Key Finding |
|---|---|---|---|
| Ethylene Oligomerization | Nickel(II) | 8-(diphenylphosphino)quinoline derivatives | Good catalytic activities for producing linear α-olefins in the presence of MAO. researchgate.net |
| Atom Transfer Radical Addition (ATRA) | Copper(II) | Quinoline-based ligands | Efficient photoredox catalysis under white light irradiation. rsc.org |
| C-N Cross-Coupling | Palladium(II) | General Quinoline-based ligands | Quinoline moiety can act as an effective ancillary ligand. |
| Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | General Amine ligands | Amine donors stabilize the active Cu(I) catalyst. |
Advanced Materials Science Applications of Functionalized Quinoline Derivatives
Optoelectronic Materials for Energy Conversion and Display Technologies
The unique photophysical properties of functionalized quinoline (B57606) derivatives make them promising candidates for use in optoelectronic devices, which convert light into electricity or vice versa. These applications include solar cells, light-emitting diodes, and transistors.
Dye-Sensitized Solar Cells (DSSCs): Sensitizer (B1316253) Design and Performance
Dye-sensitized solar cells (DSSCs) are a type of low-cost solar cell that mimics photosynthesis. e-asct.org They are composed of a photoanode, a sensitizer dye, an electrolyte, and a counter electrode. e-asct.orgpsu.edu The dye is a crucial component, responsible for absorbing light and injecting electrons into the semiconductor's conduction band. e-asct.org Quinoline derivatives have shown promise as sensitizers in DSSCs due to their tunable optoelectronic properties. nih.gov
Theoretical studies have been conducted on quinoline-based organic photosensitizers for DSSCs. researchgate.net For instance, research on derivatives of diphenyl quinoline-6-amine and cyanoacrylic acid as the electron donor and acceptor, respectively, has provided insights into their potential for use in DSSCs. researchgate.net The modification of the π-bridge and electron acceptor groups in these dyes can influence their photoelectric properties, offering a path for the future synthesis of effective photosensitive pigments. researchgate.net
| Donor Compound | Acceptor Compound | Jsc (mA/cm²) | Voc (V) | η (%) |
| Diphenyl quinoline-6-amine based dyes | Cyanoacrylic acid | 7.04 | 0.52 | 2.51 |
Table 1: Performance of DSSCs using Quinoline-based Dyes nih.gov
Organic Light-Emitting Diodes (OLEDs): Emission Layer Characteristics
Organic light-emitting diodes (OLEDs) are a display technology that utilizes organic compounds to produce light. nelsonmillergroup.com Quinoline derivatives have been investigated for their potential use in the emission layers of OLEDs. researchgate.net The choice of materials in an OLED significantly influences its performance, including its turn-on voltage and emission color.
Research has shown that derivatives of 5-chloroisoquinolin-6-amine (B3029179) can be used to create electron-transport materials for OLEDs. chemshuttle.com The electron-withdrawing chlorine group can improve charge transport properties, while the isoquinoline (B145761) scaffold provides structural rigidity. chemshuttle.com Furthermore, pyrazoloquinoline derivatives have been successfully used in the emission layers of OLEDs. researchgate.net
The development of new materials is crucial for advancing OLED technology. For example, a derivative of quinazoline (B50416) and triphenylamine (B166846) has been synthesized and studied for its application in OLEDs, demonstrating fluorescent activity with an emission maximum at 578 nm. lu.lv The quest for efficient blue OLEDs is particularly important, as they are vital for displays and lighting. However, achieving low operating voltages for blue OLEDs remains a challenge.
Organic Field-Effect Transistors (OFETs): Charge Transport Properties
Organic field-effect transistors (OFETs) are electronic devices that use organic materials to control the flow of electric current. researchgate.net Quinoline derivatives have been explored for their application in OFETs due to their charge transport capabilities. nih.govresearchgate.net The performance of OFETs is often characterized by their on/off current ratio and electron mobility. researchgate.net
For instance, metal complexes such as Al(Cl2Q)3 have demonstrated promising results, with an electron mobility of 9.24 × 10⁻³ cm²/V·s and a high on/off current ratio of approximately 10⁵, making them potential candidates for organic semiconductors. researchgate.net Heptacyclic bisindoloquinoline-based materials have also been used to fabricate single-crystal field-effect transistors. researchgate.net The structural properties of these materials, such as the presence of electron-withdrawing groups, can significantly influence their charge transport properties. chemshuttle.com
Quinoline Derivatives as Dyes and Pigments
The chemical stability and reactivity of quinoline derivatives make them suitable for the production of various dyes and pigments. The specific functional groups attached to the quinoline core can be altered to produce a wide range of colors. nih.gov For example, quinoline is a photoactive liquid that darkens when exposed to light. nih.gov
Azo dyes, which contain a double bond between two nitrogen atoms, are a significant class of organic compounds with industrial and biological applications. researchgate.net The synthesis of novel azo dyes often involves quinoline derivatives. researchgate.net
Exploration in Polymer and Polymer Composite Development
Quinoline derivatives have also found applications in polymer chemistry. researchgate.net They can be incorporated into polymer chains to create new materials with specific properties. The development of polymer composites, which consist of a polymer matrix reinforced with a filler, is an area of active research. researchgate.net
The synthesis of polymer composites can involve various techniques, and the properties of the resulting material depend on the composition and interaction between the matrix and the filler. researchgate.netuminho.pt For instance, a composite based on amino-containing humic acid with immobilized multi-walled carbon nanotubes has been developed. mdpi.com This process involves the template-assisted arrangement of macromolecular regions to create specific adsorption centers within the polymer network. mdpi.com
Future Perspectives and Unexplored Research Avenues for 5 Chloroquinolin 6 Amine
Rational Design of Next-Generation Synthetic Strategies with Enhanced Efficiency and Sustainability
The future synthesis of 5-Chloroquinolin-6-amine derivatives will likely move beyond traditional methods towards more efficient, sustainable, and atom-economical approaches. While classical methods like the Skraup reaction have been historically important for quinoline (B57606) synthesis, they often require harsh conditions and produce significant waste. scispace.com Modern synthetic chemistry offers greener alternatives that could be adapted for this specific scaffold.
Future strategies will focus on:
Catalytic C-H Activation: Direct functionalization of the quinoline core by activating specific C-H bonds is a powerful tool. This avoids the need for pre-functionalized starting materials, shortening synthetic sequences. Research could explore transition-metal-catalyzed C-H amination or arylation at positions not easily accessible by conventional means, creating diverse libraries of this compound analogues.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, and time), enhancing safety, scalability, and yield. Adapting multi-step syntheses of complex quinoline derivatives into a continuous flow process could streamline production and reduce the footprint of chemical manufacturing.
Ionic Liquids and Green Solvents: The use of ionic liquids like [Et3NH][HSO4] as both catalyst and solvent has been shown to be an eco-friendly protocol for synthesizing quinoline derivatives via Knoevenagel condensation. acs.org Future work should investigate the applicability of such green solvent systems for the synthesis and modification of this compound, minimizing the reliance on volatile organic compounds. acs.org
Three-Component Reactions: One-pot, three-component reactions represent a highly efficient strategy for building molecular complexity. A protocol for synthesizing functionalized quinolones using an aniline (B41778), an aldehyde, and an active methylene (B1212753) compound has been developed, offering excellent yields and a sustainable approach. acs.org Adapting such domino protocols for this compound could rapidly generate novel and complex chemical entities.
Table 1: Examples of Modern Synthetic Methods Applicable to Quinolines
| Synthetic Strategy | Description | Potential Advantage for this compound | Reference |
|---|---|---|---|
| Palladium-Catalyzed Aminocarbonylation | Reacts aryl halides with amines and carbon monoxide to form amides or ketoamides, depending on the conditions. | Offers a direct route to quinoline-6-carboxamides and glyoxylamides from a 6-iodoquinoline (B82116) precursor, a method adaptable for derivatizing the quinoline core. mdpi.com | mdpi.com |
| Ionic Liquid-Catalyzed Knoevenagel Condensation | Uses an ionic liquid as a recyclable catalyst and solvent for the condensation of 2-chloro-3-formylquinoline with active methylene compounds. | Provides a green, efficient, and solvent-free approach to introduce new side chains to the quinoline scaffold. acs.org | acs.org |
| Three-Component Domino Protocol | A one-pot synthesis of functionalized quinolones from anilines, aldehydes, and active methylene compounds. | Enables rapid assembly of complex derivatives with high atom economy and excellent yields. acs.org | acs.org |
Multidisciplinary Approaches to Unravel Complex Biological Pathways and Resistance Mechanisms
The quinoline nucleus is a well-established pharmacophore in drugs targeting infectious diseases and cancer. bohrium.combohrium.com However, the precise biological targets and mechanisms of action for many derivatives, including those of this compound, remain to be fully elucidated. Furthermore, the rise of drug resistance necessitates a deeper understanding of how cancer cells or microbes evade quinoline-based therapies. bohrium.comwikipedia.org
Future research avenues include:
Target Deconvolution: Employing chemical proteomics and affinity-based probes derived from this compound to identify its direct binding partners within the cell. This can uncover novel mechanisms of action beyond the classical targets of quinolines, such as DNA gyrase or topoisomerases. nih.gov
Pathway Analysis: Once a target is identified, systems biology approaches, including transcriptomics and metabolomics, can map the downstream effects of compound binding. For instance, a recently synthesized indolo[2,3-b]quinoline was found to modulate the PI3K/AKT/mTOR pathway in colorectal cancer cells. acs.org Similar studies on this compound derivatives could reveal their impact on critical signaling cascades in cancer or other diseases.
Investigating Resistance Mechanisms: Drug resistance is a major hurdle. For antimalarials like chloroquine (B1663885), resistance is linked to mutations in transporter genes like PfCRT, which enhances drug efflux. wikipedia.org For antibacterial quinolones, resistance often arises from mutations in the target enzymes, DNA gyrase and topoisomerase IV. nih.gov A proactive approach for novel this compound derivatives would involve generating resistant cell lines or strains in the laboratory to prospectively identify potential resistance mutations and pathways. This knowledge can guide the design of next-generation compounds capable of overcoming or bypassing these resistance mechanisms.
Computational-Driven Discovery and Optimization of Novel Derivatives with Tailored Properties
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new chemical entities with improved potency and desired pharmacokinetic properties. rjptonline.org For a scaffold like this compound, computational approaches can accelerate the discovery cycle and reduce the reliance on costly and time-consuming empirical screening.
Key future directions are:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding mode and affinity of virtual libraries of this compound derivatives. This approach has been successfully used to design novel inhibitors for targets like SARS-CoV-2 Mpro and lactate (B86563) dehydrogenase A (hLDHA) based on quinoline scaffolds. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities. By building a QSAR model from an initial set of synthesized this compound derivatives, researchers can predict the activity of yet-to-be-synthesized analogues, prioritizing the most promising candidates. rjptonline.org An artificial neural network, for example, was used to predict the IC50 values of chloroquine analogs with high accuracy. nih.gov
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is crucial. Computational tools can forecast properties like intestinal absorption, blood-brain barrier penetration, and potential mutagenicity, helping to filter out candidates with unfavorable profiles long before they reach preclinical testing. researchgate.netresearchgate.net
Table 2: Computation-Driven Approaches in Quinolone Drug Discovery
| Computational Method | Application Example | Future Potential for this compound | Reference |
|---|---|---|---|
| Molecular Docking | Design of a 4-((7-chloroquinolin-4-yl)amino)phenol as a SARS-CoV-2 Mpro inhibitor. | Identify and optimize derivatives of this compound against specific therapeutic targets (e.g., kinases, proteases). nih.gov | nih.gov |
| DFT Analysis | Studied the molecular structure, vibrational spectra, and frontier molecular orbitals of a chloroquinoline derivative to understand its electronic properties. | Provide fundamental insights into the chemical reactivity and spectroscopic properties of new this compound derivatives. rjptonline.org | rjptonline.org |
| In Silico ADMET | Evaluated the pharmacokinetic properties of benzimidazolyl-chalcones to identify candidates with favorable drug-like profiles. | Prioritize derivatives with a higher probability of clinical success by weeding out compounds with poor ADMET properties early on. researchgate.net | researchgate.net |
Novel Applications in Emerging Technologies and Niche Chemical Fields
While the primary focus for quinoline derivatives has been in medicine, their unique electronic and photophysical properties make them attractive candidates for applications in materials science and other emerging fields. The specific substitution of this compound could be leveraged for these novel purposes.
Unexplored research avenues include:
Organic Electronics: The quinoline core, with its electron-withdrawing and -donating substituents, can be integrated into materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Derivatives of a related compound, 5-chloroisoquinolin-6-amine (B3029179), have been explored as electron-transport materials in OLEDs, where the chlorine atom enhances charge transport and the rigid scaffold provides structural stability. chemshuttle.com Similar applications for this compound could be investigated.
Fluorescent Chemosensors: The quinoline ring system is often fluorescent. This property can be harnessed to create chemosensors for detecting specific metal ions or other analytes. The amine and chloro substituents on the this compound ring can act as binding sites and modulate the compound's fluorescence upon interaction with a target analyte, enabling sensitive and selective detection.
Corrosion Inhibition: Compounds containing nitrogen and possessing aromatic rings can be effective corrosion inhibitors for metals. 8-Chloroquinolin-5-ol, for example, is used as a corrosion inhibitor in industrial settings. The potential of this compound and its derivatives to form protective films on metal surfaces is a niche but valuable area for future investigation.
Q & A
Basic: What are the established synthetic routes for 5-Chloroquinolin-6-amine, and how can reaction conditions be optimized for yield improvement?
Methodological Answer:
Key synthetic strategies include nucleophilic substitution on pre-functionalized quinoline scaffolds or catalytic amination of 5-chloroquinoline derivatives. To optimize yields:
- Use predictive tools (e.g., PISTACHIO, REAXYS databases) to assess plausible precursors and reaction pathways .
- Adjust solvent polarity (e.g., DMF vs. THF) to control reaction kinetics.
- Employ temperature gradients (e.g., reflux vs. room temperature) to minimize side reactions.
- Validate purity via HPLC or GC-MS to confirm successful substitution .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : Focus on aromatic proton signals (δ 7.5–8.5 ppm) and amine proton environments (δ 5.0–6.0 ppm) to confirm substitution patterns .
- FT-IR : Identify N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) and isotopic patterns for chlorine atoms .
- X-ray Crystallography (if crystalline): Resolve molecular geometry and hydrogen-bonding networks .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under refrigeration (2–8°C) to prevent degradation .
Advanced: How can researchers resolve contradictory data regarding the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Controlled Replication : Repeat experiments under identical conditions (catalyst loading, solvent, temperature) to isolate variables .
- Mechanistic Probes : Use deuterated analogs or kinetic isotope effects to study rate-determining steps .
- Computational Chemistry : Apply DFT calculations to model transition states and identify steric/electronic barriers .
- Literature Meta-Analysis : Compare datasets across peer-reviewed studies to identify consensus or outlier methodologies .
Advanced: What computational modeling approaches are suitable for predicting the supramolecular interactions of this compound derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvent effects and non-covalent interactions (e.g., π-π stacking) .
- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger .
- QSAR Modeling : Coramine substituent effects with physicochemical descriptors (logP, polarizability) to optimize bioactivity .
- Crystal Structure Prediction (CSP) : Use algorithms like USPEX to forecast polymorphic forms .
Advanced: How does the electronic configuration of this compound influence its catalytic applications in organometallic systems?
Methodological Answer:
- Electron-Withdrawing Effects : The chlorine atom reduces electron density at the quinoline ring, enhancing ligand-metal charge transfer in Pd- or Cu-catalyzed couplings .
- Ligand Design : Modify the amine group with bulky substituents (e.g., tert-butyl) to improve steric hindrance and catalytic selectivity .
- Spectroscopic Monitoring : Use in-situ UV-Vis or EPR to track metal-ligand coordination dynamics .
- Comparative Studies : Benchmark against non-chlorinated analogs (e.g., quinolin-6-amine) to quantify electronic contributions .
Advanced: What strategies are recommended for analyzing degradation pathways of this compound under environmental or physiological conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to UV light, humidity, or elevated temperatures (40–60°C) and monitor degradation via LC-MS .
- Metabolite Profiling : Use hepatic microsomes or bacterial cultures to identify oxidative or hydrolytic byproducts .
- Ecotoxicity Assays : Evaluate biodegradation using OECD 301 guidelines (e.g., BOD tests) .
- Isotope Labeling : Track chlorine displacement using ³⁶Cl-labeled analogs in mass-balance studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
